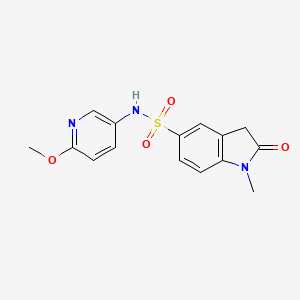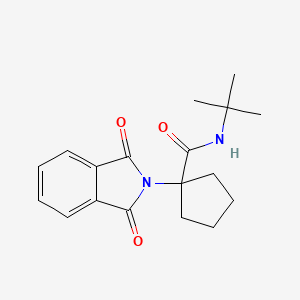
N-(6-methoxypyridin-3-yl)-1-methyl-2-oxo-3H-indole-5-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-methoxypyridin-3-yl)-1-methyl-2-oxo-3H-indole-5-sulfonamide, also known as compound 1, is a synthetic molecule with potential pharmacological applications. This compound belongs to the class of sulfonamides, which are widely used in the treatment of bacterial infections. However, compound 1 has been found to have unique properties that make it a promising candidate for other therapeutic uses.
Aplicaciones Científicas De Investigación
Compound 1 has been studied for its potential therapeutic applications in various fields, including cancer, inflammation, and neurodegenerative diseases. In cancer research, N-(6-methoxypyridin-3-yl)-1-methyl-2-oxo-3H-indole-5-sulfonamide 1 has been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. This effect is thought to be due to the inhibition of a specific enzyme, called carbonic anhydrase IX, which is overexpressed in many types of cancer cells. Inflammation is another area where N-(6-methoxypyridin-3-yl)-1-methyl-2-oxo-3H-indole-5-sulfonamide 1 has shown promise. It has been found to inhibit the production of inflammatory cytokines, which are involved in the immune response. This effect may be useful in the treatment of inflammatory diseases, such as rheumatoid arthritis. Finally, N-(6-methoxypyridin-3-yl)-1-methyl-2-oxo-3H-indole-5-sulfonamide 1 has been studied for its potential neuroprotective effects. It has been found to protect neurons from oxidative stress and reduce inflammation in the brain, which may be beneficial in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
Mecanismo De Acción
The mechanism of action of N-(6-methoxypyridin-3-yl)-1-methyl-2-oxo-3H-indole-5-sulfonamide 1 is not fully understood, but it is thought to involve the inhibition of specific enzymes and signaling pathways. As mentioned earlier, N-(6-methoxypyridin-3-yl)-1-methyl-2-oxo-3H-indole-5-sulfonamide 1 is known to inhibit carbonic anhydrase IX, which is involved in the regulation of pH in cancer cells. This inhibition leads to a decrease in pH, which can induce apoptosis in cancer cells. In addition, N-(6-methoxypyridin-3-yl)-1-methyl-2-oxo-3H-indole-5-sulfonamide 1 has been found to inhibit the production of inflammatory cytokines, such as TNF-alpha and IL-6, by inhibiting the NF-kappaB signaling pathway. This pathway is involved in the regulation of immune responses and inflammation. Finally, N-(6-methoxypyridin-3-yl)-1-methyl-2-oxo-3H-indole-5-sulfonamide 1 has been found to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation. This activation may be responsible for the neuroprotective effects of N-(6-methoxypyridin-3-yl)-1-methyl-2-oxo-3H-indole-5-sulfonamide 1.
Biochemical and Physiological Effects
Compound 1 has been found to have several biochemical and physiological effects in vitro and in vivo. In cancer cells, N-(6-methoxypyridin-3-yl)-1-methyl-2-oxo-3H-indole-5-sulfonamide 1 has been found to inhibit the growth and induce apoptosis, as mentioned earlier. In addition, it has been found to inhibit the migration and invasion of cancer cells, which may be important in preventing metastasis. Inflammation is another area where N-(6-methoxypyridin-3-yl)-1-methyl-2-oxo-3H-indole-5-sulfonamide 1 has been found to have effects. It has been found to inhibit the production of inflammatory cytokines, as mentioned earlier. This effect may be due to the inhibition of the NF-kappaB signaling pathway. Finally, N-(6-methoxypyridin-3-yl)-1-methyl-2-oxo-3H-indole-5-sulfonamide 1 has been found to have neuroprotective effects in animal models of neurodegenerative diseases. It has been found to protect neurons from oxidative stress and inflammation, as mentioned earlier.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Compound 1 has several advantages and limitations for lab experiments. One advantage is that it is a synthetic molecule, which means that it can be easily synthesized and purified. In addition, it has been found to have unique properties that make it a promising candidate for therapeutic applications. However, there are also limitations to using N-(6-methoxypyridin-3-yl)-1-methyl-2-oxo-3H-indole-5-sulfonamide 1 in lab experiments. One limitation is that it has not been extensively studied in vivo, which means that its pharmacokinetic and toxicological properties are not well understood. In addition, it may have off-target effects that need to be carefully evaluated.
Direcciones Futuras
There are several future directions for research on N-(6-methoxypyridin-3-yl)-1-methyl-2-oxo-3H-indole-5-sulfonamide 1. One direction is to further investigate its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. This may involve studying its effects in animal models and in clinical trials. Another direction is to investigate the mechanism of action of N-(6-methoxypyridin-3-yl)-1-methyl-2-oxo-3H-indole-5-sulfonamide 1 in more detail. This may involve identifying its molecular targets and signaling pathways. Finally, it may be useful to synthesize analogs of N-(6-methoxypyridin-3-yl)-1-methyl-2-oxo-3H-indole-5-sulfonamide 1 to explore its structure-activity relationship and identify more potent and selective N-(6-methoxypyridin-3-yl)-1-methyl-2-oxo-3H-indole-5-sulfonamides.
Métodos De Síntesis
The synthesis of N-(6-methoxypyridin-3-yl)-1-methyl-2-oxo-3H-indole-5-sulfonamide 1 involves several steps, starting from commercially available starting materials. The first step is the preparation of 6-methoxypyridin-3-amine, which is then reacted with 1-methyl-2-oxo-3H-indole-5-sulfonyl chloride to yield N-(6-methoxypyridin-3-yl)-1-methyl-2-oxo-3H-indole-5-sulfonamide 1. The reaction is carried out in the presence of a base, such as triethylamine, and an organic solvent, such as dichloromethane. The product is then purified by column chromatography to obtain pure N-(6-methoxypyridin-3-yl)-1-methyl-2-oxo-3H-indole-5-sulfonamide 1.
Propiedades
IUPAC Name |
N-(6-methoxypyridin-3-yl)-1-methyl-2-oxo-3H-indole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4S/c1-18-13-5-4-12(7-10(13)8-15(18)19)23(20,21)17-11-3-6-14(22-2)16-9-11/h3-7,9,17H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMNGSNQVJFQAAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)S(=O)(=O)NC3=CN=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-methoxypyridin-3-yl)-1-methyl-2-oxo-3H-indole-5-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-chlorophenyl)methyl]-2-[5-(4-chlorophenyl)tetrazol-2-yl]acetamide](/img/structure/B7471441.png)
![2-[2-(3-Bromophenoxy)ethyl]-4,5-dichloropyridazin-3-one](/img/structure/B7471443.png)
![5-chloro-N-[(1R)-1-thiophen-2-ylethyl]thiophene-2-sulfonamide](/img/structure/B7471450.png)
![3,4-dihydro-1H-isoquinolin-2-yl-[4-(3,5-dimethylpyrazol-1-yl)phenyl]methanone](/img/structure/B7471458.png)

![N-[3-(diethylsulfamoyl)-4-methylphenyl]-1H-indole-2-carboxamide](/img/structure/B7471482.png)
![1-(2-Methoxyphenyl)-3-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]urea](/img/structure/B7471486.png)



![2-[[1-(1,3-Dioxoisoindol-2-yl)cyclopentanecarbonyl]amino]acetic acid](/img/structure/B7471514.png)
![6-Amino-5-[2-[(3,4-dimethoxyphenyl)methyl]-1,3-thiazol-4-yl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7471533.png)
![N-[(5-sulfamoylthiophen-2-yl)methyl]cyclohexanecarboxamide](/img/structure/B7471540.png)
